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molecular formula C14H12O4 B1628095 4,4'-Dihydroxybenzoin CAS No. 7424-55-7

4,4'-Dihydroxybenzoin

Cat. No. B1628095
M. Wt: 244.24 g/mol
InChI Key: GARMVNNMISTRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04368253

Procedure details

4,4'-Di(methoxymethoxy)benzoin (26 g) was dissolved in a mixture of water (250 ml) and ethanol (250 ml) at 80°. Concentrated hydrochloric acid (2.6 g) was added, and the solution was stirred at 80° for 45 minutes. Then it was cooled and a solution of sodium bicarbonate (2.6 g) in water (50 ml) was added. The reaction mixture was poured into water (600 ml) saturated with ammonium sulphate, and the resulting mixture was extracted with ether. The ethereal solution was dried over anhydrous MgSO4, and removal of the ether by distillation left 19 g of a dark red solid. Thin layer chromatography of this showed it to be substantially 4,4'-dihydroxybenzoin by comparison with an authentic sample (see later), and the material was used without further purification.
Name
4,4'-Di(methoxymethoxy)benzoin
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COC[O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21]COC)=[CH:17][CH:16]=2)[OH:14])=[O:12])=[CH:7][CH:6]=1.Cl.C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[NH4+].[NH4+]>O.C(O)C>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([CH:13]([C:15]2[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=2)[OH:14])=[O:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
4,4'-Di(methoxymethoxy)benzoin
Quantity
26 g
Type
reactant
Smiles
COCOC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OCOC
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred at 80° for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution was dried over anhydrous MgSO4, and removal of the ether by distillation
WAIT
Type
WAIT
Details
left 19 g of a dark red solid
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
OC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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